Octadecanamide, N-methyl-

CAS No.: 20198-92-9

Cat. No.: VC3899776

Molecular Formula: C19H39NO

Molecular Weight: 297.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20198-92-9 |

|---|---|

| Molecular Formula | C19H39NO |

| Molecular Weight | 297.5 g/mol |

| IUPAC Name | N-methyloctadecanamide |

| Standard InChI | InChI=1S/C19H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20-2/h3-18H2,1-2H3,(H,20,21) |

| Standard InChI Key | HNUFCQUTJXHEPI-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)NC |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NC |

Introduction

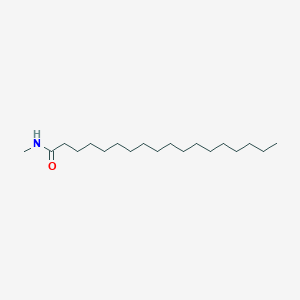

Chemical Identity and Structural Features

Molecular Composition

Octadecanamide, N-methyl- is defined by the formula C₁₉H₃₉NO, with the IUPAC name N-methyloctadecanamide. The molecule consists of a long hydrophobic alkyl chain (C₁₈H₃₇) linked to a polar amide group where the nitrogen atom is substituted with a methyl group. This arrangement confers amphiphilic properties, enabling interactions with both hydrophilic and hydrophobic environments .

Table 1: Key Structural and Molecular Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₃₉NO |

| Molecular Weight (g/mol) | 297.52 |

| CAS Registry Number | 20198-92-9 |

| IUPAC Name | N-methyloctadecanamide |

| InChIKey | HNUFCQUTJXHEPI-UHFFFAOYSA-N |

Spectroscopic Characterization

The compound’s structure is confirmed through techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Key spectral features include:

-

¹H NMR: A singlet at δ 2.95 ppm (N–CH₃), a triplet at δ 2.15 ppm (C=O adjacent CH₂), and a broad peak at δ 1.25 ppm (C₁₈ alkyl chain) .

-

IR Spectroscopy: Strong absorption at ~1640 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N–H stretch, though attenuated due to tertiary amide structure) .

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis of N-methyloctadecanamide typically involves the reaction of stearic acid (octadecanoic acid) with methylamine. The process proceeds via amide bond formation under catalytic conditions:

Reaction conditions often include a solvent like toluene or xylene, with temperatures maintained at 140–160°C to drive the reaction to completion . Catalysts such as boron trifluoride or p-toluenesulfonic acid may enhance yield.

Industrial-Scale Manufacturing

In industrial settings, continuous-flow reactors are employed to optimize efficiency. Key steps include:

-

Feedstock Preparation: High-purity stearic acid and methylamine are preheated.

-

Reactive Distillation: The reaction mixture is distilled to remove water, shifting equilibrium toward product formation.

-

Purification: Crystallization from ethanol or acetone yields >95% pure product .

Physicochemical Properties

Solubility and Partitioning

-

Hydrophobicity: The compound’s logP value (octanol-water partition coefficient) is estimated at ~6.5, indicating high lipid solubility.

-

Solubility Profile: Insoluble in water; soluble in organic solvents like chloroform, ethyl acetate, and warm ethanol .

Applications and Functional Roles

Surfactant and Emulsifier

The amphiphilic nature of N-methyloctadecanamide makes it effective in stabilizing oil-water interfaces. Applications include:

-

Cosmetics: Acts as a nonionic surfactant in creams and lotions.

Table 2: Comparative Analysis of Tertiary Amides

| Compound | Molecular Formula | logP | Key Application |

|---|---|---|---|

| N-methyloctadecanamide | C₁₉H₃₉NO | ~6.5 | Surfactants |

| N,N-dimethyldodecanamide | C₁₄H₂₉NO | ~4.2 | Corrosion inhibitors |

| N-ethylhexadecanamide | C₁₈H₃₇NO | ~6.1 | Lubricant additives |

Research Frontiers and Challenges

Computational Modeling

Molecular dynamics simulations predict that N-methyloctadecanamide adopts a tilted orientation in lipid membranes, with the methyl group reducing hydrogen-bonding capacity compared to primary amides . Density functional theory (DFT) studies suggest moderate reactivity at the amide carbonyl, enabling potential chemical modifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume